2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314480
InChI: InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-10-16(23)20-9-8-14-4-6-15(24-3)7-5-14/h4-7,11H,8-10H2,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.5 g/mol

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC16314480

Molecular Formula: C19H21N3O2S2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C19H21N3O2S2
Molecular Weight 387.5 g/mol
IUPAC Name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C19H21N3O2S2/c1-12-13(2)26-19-17(12)18(21-11-22-19)25-10-16(23)20-9-8-14-4-6-15(24-3)7-5-14/h4-7,11H,8-10H2,1-3H3,(H,20,23)
Standard InChI Key OESBYBVSLGDMQP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCCC3=CC=C(C=C3)OC)C

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions, including:

  • Formation of the Thieno[2,3-d]pyrimidine Core:

    • Starting from precursors such as aminothiophenes and cyanopyrimidines under cyclization conditions.

    • Reagents like dimethylformamide (DMF) and potassium hydroxide are commonly used for such reactions .

  • Introduction of the Sulfanyl Group:

    • Achieved by reacting the thienopyrimidine core with sulfur-containing reagents such as thiols or alkyl halides.

  • Attachment of the Acetamide Moiety:

    • Involves amide bond formation using coupling agents like carbodiimides (e.g., EDCI) or acyl chlorides.

  • Final Substitution with Methoxyphenyl Ethyl Group:

    • Typically performed through nucleophilic substitution or reductive amination strategies.

Biological Activity

Compounds containing thieno[2,3-d]pyrimidine scaffolds have been extensively studied for their pharmacological properties:

Antibacterial and Antifungal Activity

  • Thienopyrimidine derivatives have shown significant antimicrobial activity against various bacterial and fungal strains by inhibiting essential enzymes or disrupting cell membranes .

Anti-inflammatory Potential

  • Sulfanyl-acetamide derivatives have demonstrated anti-inflammatory effects through inhibition of pathways like 5-lipoxygenase (5-LOX), as suggested by molecular docking studies .

Antitumor Activity

  • Similar heterocyclic compounds have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .

Spectroscopic Characterization

To confirm its structure, the following techniques are typically employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to methyl groups, aromatic protons, and methylene groups.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the thienopyrimidine ring and acetamide group.

  • IR Spectroscopy:

    • Characteristic bands for C=O (amide), C-S (sulfanyl), and aromatic C-H stretching.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight.

Elemental Analysis

Theoretical vs experimental values for carbon, hydrogen, nitrogen, sulfur, and oxygen percentages help validate purity.

Future Research Directions

  • In Vitro Studies:

    • Evaluate antimicrobial efficacy against resistant strains.

    • Test cytotoxicity on cancer cell lines to assess therapeutic potential.

  • In Silico Docking:

    • Investigate binding affinity to biological targets like VEGFR-2 or COX enzymes.

  • Pharmacokinetics:

    • Study absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure Optimization:

    • Modify substituents to enhance solubility or target specificity.

This compound represents a promising candidate for further exploration in drug discovery due to its versatile chemical framework and potential bioactivities.

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